molecular formula C12H17NO2 B1620644 2-(3,5-Dimethylanilino)-2-methylpropanoic acid CAS No. 898396-59-3

2-(3,5-Dimethylanilino)-2-methylpropanoic acid

Cat. No.: B1620644
CAS No.: 898396-59-3
M. Wt: 207.27 g/mol
InChI Key: KGUDVOINBHJNIZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylanilino)-2-methylpropanoic acid , also known as 2,5-Dimethylaniline , is a colorless to dark yellow liquid. Its chemical formula is C8H11N with a molecular weight of 121.18 g/mol . It is sometimes referred to as 2,5-Xylidine or 2-Amino-1,4-dimethylbenzene . This compound serves as a substrate for fungal laccases and has applications in various fields .


Synthesis Analysis

It can also be prepared using dimethyl ether as the methylating agent .


Chemical Reactions Analysis

  • Electrochemical Oxidation : In anhydrous NH4F·2.35 HF medium, 2,5-Dimethylaniline undergoes electrochemical oxidation to form conducting polymer, poly(2,5-dimethylaniline) .
  • Nanocomposite Synthesis : It is used in the synthesis of nanocomposites, such as multi-walled carbon nanotubes embedded in poly(2,5-dimethylaniline) .
  • Laccase Activity Induction : Metabolites formed from 2,5-xylidine by fungi induce transcription of laccase activity .

Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 218°C .
  • Melting Point : Around 11.5°C .
  • Density : 0.973 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.559 (lit.) .

Properties

IUPAC Name

2-(3,5-dimethylanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-9(2)7-10(6-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUDVOINBHJNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374408
Record name 2-(3,5-dimethylanilino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898396-59-3
Record name 2-(3,5-dimethylanilino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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